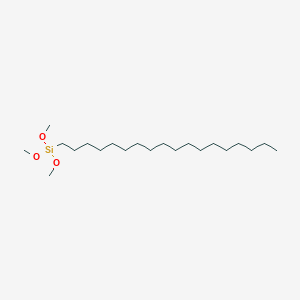Octadecyltrimethoxysilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Surface Modification
One of the primary applications of Trimethoxy(octadecyl)silane lies in surface modification, particularly for silica-based materials. OTS can form strong covalent bonds with silicon oxide (SiO2) surfaces []. This ability allows researchers to modify the surface properties of silica, such as wettability, adhesion, and surface charge []. For instance, OTS treatment can render a hydrophilic silica surface hydrophobic, making it water-repellent.
Surface modification with OTS is crucial in various research areas, including:
Micro-Electro-Mechanical Systems (MEMS)
OTS can potentially act as a lubricant for MEMS devices due to its ability to modify surface friction [].
Organic Electronics
OTS modification of silica dielectric surfaces in organic field-effect transistors (OFETs) has been shown to improve charge carrier mobility for organic semiconductors. This finding holds significance for developing high-performance organic electronic devices.
Self-Assembled Monolayers (SAMs)
OTS is a popular molecule for creating well-defined and ordered self-assembled monolayers on various substrates, including silicon oxide. SAMs find applications in various research areas, such as biosensors, molecular electronics, and studies of surface-molecule interactions.
Other Research Applications
Beyond surface modification, Trimethoxy(octadecyl)silane finds applications in other scientific research areas:
Drug Delivery
Researchers are exploring the use of OTS in developing drug delivery systems. OTS can be used to modify the surface of nanoparticles, allowing for targeted drug delivery and controlled drug release.
Biomedical Research
OTS may play a role in modifying biomaterials to improve their biocompatibility and functionality for biomedical applications [].
Octadecyltrimethoxysilane is an organosilicon compound with the chemical formula CHOSi. It appears as a colorless liquid and is known for its ability to form hydrophobic coatings and self-assembled monolayers. This compound is sensitive to moisture, hydrolyzing to form siloxane polymers, which makes it particularly useful in applications that require surface modification to enhance hydrophobicity. It acts by placing a long alkyl chain (CH) on oxide surfaces, effectively converting hydrophilic surfaces into hydrophobic ones, which is valuable in various fields including nanotechnology and analytical chemistry .
OTS modifies surfaces by introducing a hydrophobic organic layer through its covalent attachment to the substrate via the siloxane bond. This can alter various surface properties, including:
- Wettability: The surface becomes more hydrophobic, repelling water and other polar liquids.
- Adhesion: OTS can improve adhesion between dissimilar materials by creating a compatible interface between the organic and inorganic components.
- Electrical Properties: OTS can influence the electrical properties of surfaces by creating a dielectric layer or altering the surface charge distribution.
These modifications are crucial in various scientific research fields, such as microfluidics, microelectromechanical systems (MEMS), and the development of self-assembled monolayers (SAMs) for electronic devices [, ].
The primary reactions involving octadecyltrimethoxysilane include hydrolysis and condensation processes. Upon exposure to moisture, octadecyltrimethoxysilane undergoes hydrolysis, where the methoxy groups are replaced by hydroxyl groups:
- Hydrolysis Reaction:Here, R represents the octadecyl group.
- Condensation Reaction:
Following hydrolysis, condensation occurs, leading to the formation of siloxane bonds:This process results in the creation of a network of siloxane polymers, which contributes to the stability and functionality of the coatings formed from octadecyltrimethoxysilane .
Octadecyltrimethoxysilane can be synthesized through several methods:
- Direct Alkylation: The reaction of trimethoxysilane with octadecanol can yield octadecyltrimethoxysilane.
- Hydrolysis and Condensation: By controlling the conditions under which octadecyltrimethoxysilane is hydrolyzed and condensed, one can manipulate the properties of the resulting siloxane networks.
- Self-Assembly Techniques: Utilizing self-assembled monolayer techniques allows for the formation of ordered films on various substrates, enhancing surface properties for specific applications .
Octadecyltrimethoxysilane has a wide range of applications:
- Surface Modification: Used to create hydrophobic coatings on various materials including metals and glass.
- Self-Assembled Monolayers: Employed in nanotechnology for fabricating ordered monolayers that can be used in sensors or electronic devices.
- Biomedical
Studies have shown that octadecyltrimethoxysilane interacts with various substrates to form stable silane layers. Its interaction with water leads to gradual hydrolysis, which can affect the long-term stability of coatings. For example, prolonged immersion in water results in decreased hydrophobicity due to hydrolysis and subsequent exposure of underlying materials. This behavior highlights the importance of optimizing application conditions to enhance durability .
Octadecyltrimethoxysilane shares similarities with other alkylsilane compounds but exhibits unique characteristics due to its long hydrophobic chain. Below are some similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Hexadecyltrimethoxysilane | CHOSi | Shorter alkyl chain; less hydrophobic |
| Dodecyltrimethoxysilane | CHOSi | Shortest chain; used for different surface properties |
| Octadecyltriethoxysilane | CHOSi | Uses ethoxy groups instead of methoxy |
Octadecyltrimethoxysilane stands out due to its longer alkyl chain which provides enhanced hydrophobicity compared to shorter-chain analogs. This property makes it particularly effective for applications requiring significant water repellency .
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 29 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 72 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








